molecular formula C66H103N13O13S B11930063 [4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate

[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate

Cat. No.: B11930063
M. Wt: 1318.7 g/mol
InChI Key: CSFABFFIYKWJFE-SDBMIVFWSA-N
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Description

The compound [4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:

    Formation of the Acetamido Group: The synthesis begins with the formation of the acetamido group through the acetylation of an amino group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Peptide Bond Formation: The next step involves the formation of peptide bonds between the amino acids. This is typically achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).

    Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Final Assembly: The final assembly of the molecule involves the coupling of the synthesized fragments under carefully controlled conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated peptide synthesizers, continuous flow reactors, and other advanced technologies to streamline the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The oxidation of specific functional groups, such as the methoxy group, can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    Catalysts: N-hydroxysuccinimide (NHS), pyridine

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxy group may yield a carbonyl compound, while reduction of a carbonyl group may produce an alcohol.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [2S,3S,4S,5S]-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoic acid
  • [2S,3S,4S,5S]-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid

Uniqueness

This compound is unique due to its complex structure, which includes multiple chiral centers and functional groups. This complexity allows for a high degree of specificity in its interactions with molecular targets, making it a valuable tool for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C66H103N13O13S

Molecular Weight

1318.7 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C66H103N13O13S/c1-14-41(6)55(51(90-12)37-52(81)79-34-21-26-50(79)56(91-13)42(7)57(82)74-49(61-69-33-35-93-61)36-44-22-16-15-17-23-44)78(11)62(86)54(40(4)5)76-63(87)66(9,10)77-65(89)92-38-45-27-29-46(30-28-45)72-58(83)48(25-20-32-70-64(68)88)73-60(85)53(39(2)3)75-59(84)47(71-43(8)80)24-18-19-31-67/h15-17,22-23,27-30,33,35,39-42,47-51,53-56H,14,18-21,24-26,31-32,34,36-38,67H2,1-13H3,(H,71,80)(H,72,83)(H,73,85)(H,74,82)(H,75,84)(H,76,87)(H,77,89)(H3,68,70,88)/t41-,42+,47-,48-,49-,50-,51+,53-,54-,55-,56+/m0/s1

InChI Key

CSFABFFIYKWJFE-SDBMIVFWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)C

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C

Origin of Product

United States

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